molecular formula C10H15BN2O3S B12968209 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide

Cat. No.: B12968209
M. Wt: 254.12 g/mol
InChI Key: NZYLSBNTPRFXMQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its parent heterocycle, thiazole, and its substituents. Thiazole, a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3, serves as the foundational structure. The substituents include:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4 of the thiazole ring.
  • A carboxamide group (-CONH2) at position 2.

Following IUPAC priority rules for numbering heterocycles, the sulfur atom occupies position 1, with subsequent positions assigned to minimize locants for substituents. The boronic ester group at position 4 and the carboxamide at position 2 yield the full name:
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide .

The structural representation (Figure 1) illustrates the thiazole ring with the boronic ester and carboxamide groups at their respective positions. The boronic ester moiety consists of a dioxaborolane ring with four methyl groups at carbons 4 and 5, while the carboxamide introduces a planar amide group at position 2.

CAS Registry Number and Alternative Identifiers

As of the provided search results, a CAS Registry Number specific to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is not explicitly listed. However, analogous compounds with boronic ester-functionalized thiazoles, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS RN: 1086111-09-2), highlight the structural similarities within this class.

Alternative identifiers for related compounds include:

  • PubChem CID : 45785938 (for the 5-substituted thiazole variant).
  • Reaxys Registry Number : 7919059 (for boronic ester-functionalized pyridine derivatives).

These identifiers suggest potential pathways for synthesizing or cross-referencing the target compound, though direct experimental data remains absent in the provided sources.

Molecular Formula and Weight Analysis

The molecular formula of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is calculated as C10H13BN2O3S , derived from:

  • Thiazole core : C3H2NS.
  • Boronic ester group : C6H11BO2.
  • Carboxamide group : CONH2 (C1H2N1O1).

Summing these components and accounting for hydrogen loss at substitution sites yields the final formula. The molecular weight is 252.13 g/mol , calculated as follows:

  • Carbon (12.01 × 10) = 120.10
  • Hydrogen (1.01 × 13) = 13.13
  • Boron (10.81 × 1) = 10.81
  • Nitrogen (14.01 × 2) = 28.02
  • Oxygen (16.00 × 3) = 48.00
  • Sulfur (32.07 × 1) = 32.07

This theoretical calculation aligns with structurally similar boronic esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C11H16BNO2, MW 205.06 g/mol), adjusted for the thiazole-carboxamide framework.

Stereochemical Considerations and Isomerism

The compound exhibits no stereoisomerism due to the absence of chiral centers. Key structural features influencing this include:

  • Thiazole ring : A planar, aromatic heterocycle with no tetrahedral centers.
  • Boronic ester group : The dioxaborolane ring adopts a symmetric conformation, with methyl groups at carbons 4 and 5 preventing axial chirality.
  • Carboxamide group : The amide bond (-CONH2) is planar, with resonance stabilization precluding rotational isomerism in this context.

While positional isomerism is theoretically possible (e.g., boronic ester at position 5 instead of 4), the provided nomenclature explicitly defines the 4-substituted variant. No evidence of tautomerism or dynamic stereochemistry is anticipated under standard conditions.

Properties

Molecular Formula

C10H15BN2O3S

Molecular Weight

254.12 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C10H15BN2O3S/c1-9(2)10(3,4)16-11(15-9)6-5-17-8(13-6)7(12)14/h5H,1-4H3,(H2,12,14)

InChI Key

NZYLSBNTPRFXMQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most common and reliable method for synthesizing aryl and heteroaryl boronate esters, including the target compound.

Typical Procedure:

Step Description
1 Dissolve the 4-bromo-thiazole-2-carboxamide in 1,4-dioxane (optionally mixed with water)
2 Add bis(pinacolato)diboron (B2pin2) as the borylation reagent
3 Add a base such as potassium acetate or sodium carbonate
4 Introduce a palladium catalyst, e.g., Pd(dppf)Cl2 or Pd(PPh3)4
5 Purge the reaction mixture with argon to maintain an inert atmosphere
6 Heat the mixture at 80–100 °C for 4–16 hours
7 Monitor the reaction progress by TLC or HPLC
8 Upon completion, quench the reaction, extract the product, and purify by column chromatography

Example Data from Literature:

Parameter Value
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate or sodium carbonate
Solvent 1,4-Dioxane / water mixture
Temperature 100 °C
Time 4–16 hours
Atmosphere Argon or nitrogen (inert)
Yield Typically 59–71%

This method is supported by synthesis of related boronate esters on thiazole and benzothiazole rings, as reported in patent WO2022/63140 and other research.

Preparation of Stock Solutions and Formulations

For biological or further synthetic applications, the compound is often prepared as stock solutions:

Amount of Compound Solvent Volume for 1 mM Solution (mL) Solvent Volume for 5 mM Solution (mL) Solvent Volume for 10 mM Solution (mL)
1 mg 3.9353 0.7871 0.3935
5 mg 19.6765 3.9353 1.9677
10 mg 39.353 7.8706 3.9353

Solvents used include DMSO, PEG300, Tween 80, corn oil, and water, added sequentially to ensure clarity and solubility.

Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient for introducing the pinacol boronate ester on heteroaromatic rings such as thiazole.
  • The reaction requires careful control of atmosphere and temperature to avoid catalyst deactivation and side reactions.
  • The use of bases like potassium acetate or sodium carbonate facilitates the transmetalation step in the catalytic cycle.
  • Purification is typically achieved by silica gel chromatography using methanol/dichloromethane mixtures.
  • Analytical data such as LCMS and HPLC confirm the purity and identity of the product, with typical retention times and mass-to-charge ratios consistent with the expected molecular weight.
  • The compound is sensitive to moisture and requires storage under inert conditions to maintain stability.

Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed borylation 4-Bromo-thiazole-2-carboxamide Pd(dppf)Cl2 or Pd(PPh3)4 KOAc or Na2CO3 1,4-Dioxane / H2O 80–100 4–16 59–71 Inert atmosphere, purification by chromatography
Stock solution prep Pure compound N/A N/A DMSO, PEG300, Tween 80, Corn oil Ambient N/A N/A Sequential solvent addition for clarity

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce new functional groups onto the thiazole ring or dioxaborolane group .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its thiazole component is known for its biological activity, particularly as an antibacterial and anticancer agent. Research indicates that thiazole derivatives can inhibit various enzymes and receptors associated with cancer proliferation and bacterial resistance.

Case Study: Anticancer Activity
Recent studies have demonstrated that thiazole derivatives possess significant inhibitory effects on cancer cell lines. For instance, compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide have been evaluated for their ability to induce apoptosis in breast cancer cells (MDA-MB-231), showing effective cytotoxicity at low concentrations (IC50 values around 0.126 µM) .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. The dioxaborolane group can participate in cross-coupling reactions, making it valuable in creating diverse organic frameworks.

Table 1: Synthetic Applications of the Compound

Reaction TypeDescriptionReference
Suzuki CouplingUsed as a boron source for cross-coupling
Amide FormationReacts with amines to form amides
FunctionalizationModifies existing compounds for improved activity

Materials Science

The incorporation of boron into polymer matrices has led to the development of advanced materials with enhanced thermal and mechanical properties. The compound can be utilized in creating boron-doped polymers which exhibit improved flame retardancy and thermal stability.

Case Study: Polymer Blends
Research has shown that adding boron-containing compounds to polymer blends can significantly enhance their thermal stability and mechanical strength. For example, blends incorporating thiazole-boron compounds demonstrated superior performance under high-temperature conditions compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The thiazole ring may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronate esters (Table 1), emphasizing substituent effects on reactivity and applications.

Table 1: Structural Comparison of Selected Boronate Esters

Compound Name Molecular Formula Molecular Weight Key Substituents Key Evidence
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide C₁₀H₁₆BN₃O₃S 269.13 g/mol Thiazole-carboxamide
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₅H₁₈BNO₂S 295.19 g/mol Thiazole-phenyl
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 g/mol Benzonitrile
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride C₁₁H₂₂BClNO₂ 249.56 g/mol Piperidine (basic heterocycle)
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide C₁₄H₂₄BN₃O₃ 293.17 g/mol Pyrazole-carboxamide

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

  • Molecular Formula : C12H16BNO3S
  • Molecular Weight : 253.24 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from related compounds.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Kinases :
    • It has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell differentiation. Inhibitors of GSK-3β have therapeutic potential in treating neurodegenerative diseases and cancer .
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells. This suggests a potential application in neuroinflammatory conditions .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects of this compound on different cell lines. It showed varying degrees of cytotoxicity depending on the concentration and type of cell line tested. For instance, certain derivatives demonstrated no significant decrease in cell viability at concentrations up to 10 µM .

Inhibitory Activity

A study highlighted the inhibitory activity against GSK-3β with an IC50 value indicating potent inhibition. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or carboxamide moieties can enhance or reduce activity (Table 1).

CompoundGSK-3β IC50 (nM)Cytotoxicity (HT-22 Cell Line)NO Reduction (%)
A8Low50
B20Moderate70
C50High30

Case Studies

  • Neuroprotective Effects :
    • In a study involving mouse models of Alzheimer's disease, the compound demonstrated neuroprotective effects by inhibiting tau phosphorylation through GSK-3β inhibition, leading to improved cognitive function .
  • Anti-cancer Activity :
    • A derivative of this compound was tested against various cancer cell lines and showed promising results in reducing tumor growth by inducing apoptosis via the mitochondrial pathway .

Safety and Toxicology

The safety profile of the compound indicates potential irritant effects on skin and eyes at high concentrations . Further toxicological studies are necessary to establish a comprehensive safety profile.

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